molecular formula C13H12ClN3O4 B2669820 5-chloro-N-(isoxazol-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide CAS No. 1903013-13-7

5-chloro-N-(isoxazol-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

Cat. No. B2669820
CAS RN: 1903013-13-7
M. Wt: 309.71
InChI Key: TUROOJAYMKDMKO-UHFFFAOYSA-N
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Description

5-chloro-N-(isoxazol-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Scientific Research Applications

Antimicrobial Activity

Compounds related to nicotinamide, such as those synthesized from 2-chloropyridine-3-carboxylic acid, have been explored for their in vitro antimicrobial properties against a variety of bacterial and fungal species. These studies reveal the potential of nicotinamide derivatives in the development of new antimicrobial agents, highlighting the importance of structural modifications for enhancing biological activity (Patel & Shaikh, 2010).

Herbicidal Activity

Research on nicotinamide derivatives has also extended to the agricultural sector, with certain compounds exhibiting significant herbicidal activity against monocotyledonous weeds. This suggests the possibility of developing novel, natural-product-based herbicides from nicotinic acid derivatives, offering a sustainable approach to weed management (Yu et al., 2021).

Supramolecular Chemistry

Nicotinamide has been utilized as a key component in the synthesis of supramolecular structures, including hydrogen-bonded networks and cocrystals. These studies demonstrate the versatility of nicotinamide in forming complex molecular assemblies, which have implications for the design of novel materials with specific physical and chemical properties (Halaška et al., 2016).

Molecular Probes

Derivatives of nicotinamide have been synthesized for use as molecular probes, particularly in the study of nicotinic acetylcholine receptor interactions. This research contributes to a deeper understanding of receptor-ligand interactions and offers potential pathways for the development of new therapeutic agents (Zhang, Tomizawa & Casida, 2004).

Antibacterial Activity

The synthesis of new carbacylamidophosphates containing nicotinamide has been explored, with some compounds exhibiting notable antibacterial activity. This research underscores the therapeutic potential of nicotinamide derivatives and their role in developing new antibacterial drugs (Oroujzadeh, Gholivand & Jamalabadi, 2017).

properties

IUPAC Name

5-chloro-N-(1,2-oxazol-3-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O4/c14-10-5-8(12(18)16-11-2-4-20-17-11)6-15-13(10)21-9-1-3-19-7-9/h2,4-6,9H,1,3,7H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUROOJAYMKDMKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=C(C=C(C=N2)C(=O)NC3=NOC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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